H-Ala-Ala-Ala-Tyr-Ala-Ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

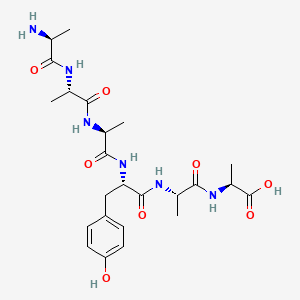

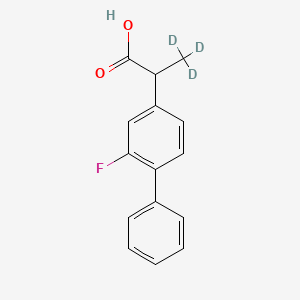

“H-Ala-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of six amino acids. It starts with an alanine (Ala) residue at the N-terminus and ends with an alanine residue at the C-terminus. The sequence is Ala-Ala-Ala-Tyr-Ala-Ala. The ‘H-’ at the beginning represents a hydrogen atom that is part of the amine group of the N-terminal alanine, and the ‘-OH’ at the end represents a hydroxyl group that is part of the carboxyl group of the C-terminal alanine .

Synthesis Analysis

Peptides like this one are typically synthesized using techniques such as solid-phase peptide synthesis (SPPS). This involves attaching the first amino acid to a solid support, then sequentially adding the remaining amino acids one at a time. Each addition involves two steps: deprotection of the last amino acid added (to expose its reactive amine group), and coupling of the next amino acid .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. In general, peptides adopt a conformation that minimizes steric clashes and maximizes favorable interactions, such as hydrogen bonding .Chemical Reactions Analysis

Peptides can participate in various chemical reactions, most of which involve the peptide bonds that link the amino acids together. For example, under acidic conditions, peptides can undergo hydrolysis, a reaction that breaks the peptide bonds and yields the constituent amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by the properties of its amino acids. For example, the presence of tyrosine (Tyr) in “H-Ala-Ala-Ala-Tyr-Ala-Ala-OH” could make the peptide absorb UV light, as tyrosine residues are known to do so .Wissenschaftliche Forschungsanwendungen

Biomanufacturing and Enzymatic Synthesis

Tyr-Ala can be efficiently synthesized using enzymatic cascade reactions. Researchers have developed a method that couples L-amino acid ligase (Lal) with polyphosphate kinase (PPK) to produce Ala-Tyr in one pot. The L-amino acid ligase from Bacillus subtilis (Bs) was selected and combined with PPK from Sulfurovum lithotrophicum for ATP regeneration. This approach yields Ala-Tyr with high molar yield and productivity, making it a promising platform for biomanufacturing .

Antioxidant Properties

Tyr-Ala exhibits antioxidant activity. In a study, researchers explored its effects on oxidative stress in pancreatic islets under hyperglycemic conditions. The dipeptide demonstrated potential in alleviating oxidative stress, which could have implications for managing diabetes-related complications .

Wirkmechanismus

Target of Action

It’s known that peptides can interact with various cellular targets, including receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

Peptides generally exert their effects by binding to their target receptors or enzymes, triggering a cascade of biochemical reactions within the cell .

Biochemical Pathways

Peptides can influence a variety of biochemical pathways depending on their structure and the nature of their target .

Result of Action

Peptides can have a wide range of effects at the molecular and cellular level, depending on their structure and target .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of peptides. Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of peptides .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJRMHGWIHXNKG-XFEXQEHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)